molecular formula C14H14N2 B151231 2-(4-Phenylphenyl)acetamidine CAS No. 310466-20-7

2-(4-Phenylphenyl)acetamidine

Cat. No.: B151231
CAS No.: 310466-20-7
M. Wt: 210.27 g/mol
InChI Key: XLQQCUYDKYMXTJ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)acetamidine is an organic compound with the molecular formula C14H14N2. It is a derivative of acetamidine, characterized by the presence of a biphenyl group attached to the acetamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)acetamidine typically involves the reaction of 4-bromobiphenyl with acetamidine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

4-Bromobiphenyl+Acetamidine HydrochlorideNaHThis compound\text{4-Bromobiphenyl} + \text{Acetamidine Hydrochloride} \xrightarrow{\text{NaH}} \text{this compound} 4-Bromobiphenyl+Acetamidine HydrochlorideNaH​this compound

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylphenyl)acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidates or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

2-(4-Phenylphenyl)acetamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)acetamidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)acetamidine
  • 2-(4-Chlorophenyl)acetamidine
  • 2-(4-Nitrophenyl)acetamidine

Comparison: 2-(4-Phenylphenyl)acetamidine is unique due to the presence of the biphenyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to its analogs. For instance, the biphenyl group can enhance binding affinity to specific targets in medicinal chemistry, making it a valuable compound for drug development .

Properties

IUPAC Name

2-(4-phenylphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQCUYDKYMXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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